1-Isocyanato-2-methoxyethane

描述

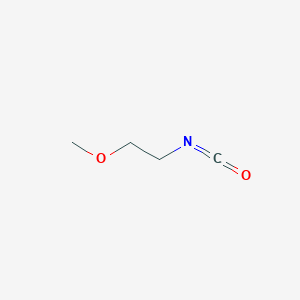

1-Isocyanato-2-methoxyethane is an organic compound with the molecular formula C4H7NO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound features an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to an ethane backbone. Its unique structure makes it valuable in various chemical reactions and industrial applications.

准备方法

化学反应分析

1-Isocyanato-2-methoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Polymerization: It can be used in the production of polyurethanes by reacting with polyols.

科学研究应用

Scientific Research Applications

1-Isocyanato-2-methoxyethane has been utilized in several key areas of research:

Organic Synthesis

The compound serves as a building block for constructing various heterocyclic compounds. Its isocyanate group readily undergoes nucleophilic attacks, enabling the formation of diverse ring systems. This property is particularly valuable in the synthesis of complex organic molecules.

Peptide Chemistry

In peptide chemistry, this compound is employed to introduce N-methyl glycine (MeGly) residues into peptides. This modification enhances the stability and cell permeability of peptides, making them more suitable for therapeutic applications. Such modifications are crucial for developing peptide-based drugs with improved pharmacokinetic properties.

Bioconjugation Reactions

The ability of this compound to react with various functional groups makes it useful in bioconjugation reactions. It can covalently attach to biomolecules such as proteins, antibodies, and nanoparticles, facilitating targeted drug delivery and diagnostics. This application is particularly relevant in the development of novel therapeutic strategies and bioimaging techniques.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in practical applications:

- Dynamic Combinatorial Chemistry : A study explored the use of this compound in creating on-demand molecular receptors for therapeutic proteins. The research demonstrated how the selective recognition of modified amino acids could be achieved using receptors derived from isocyanate chemistry .

- Polymer Chemistry : The compound has been investigated for its potential in synthesizing new polymeric materials with enhanced properties. Its reactivity allows for the modification of polymer backbones, leading to materials with tailored functionalities suitable for various industrial applications .

Safety and Handling Considerations

Due to its flammable and toxic nature, appropriate safety measures must be taken when handling this compound. It is classified as an irritant and should be used in well-ventilated areas with protective equipment.

作用机制

The mechanism of action of 1-isocyanato-2-methoxyethane primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and industrial applications .

相似化合物的比较

1-Isocyanato-2-methoxyethane can be compared with other isocyanates such as:

Phenyl Isocyanate: Unlike this compound, phenyl isocyanate has an aromatic ring, which affects its reactivity and applications.

Hexamethylene Diisocyanate: This compound has a longer aliphatic chain, making it more suitable for producing flexible polyurethanes.

Toluene Diisocyanate: Toluene diisocyanate is widely used in the production of rigid foams and coatings due to its aromatic structure.

生物活性

1-Isocyanato-2-methoxyethane, also known by its CAS number 42170-95-6, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₇NO₂

- Molecular Weight : 101.104 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 115.4 ± 23.0 °C

- Flash Point : 29.5 ± 17.1 °C

- LogP : 0.84

- Vapor Pressure : 19.0 ± 0.2 mmHg at 25°C

This compound exhibits biological activity primarily through its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity can lead to modifications of biomolecules, influencing various cellular processes.

Potential Biological Activities

- Cytotoxicity : Research indicates that isocyanates can induce cytotoxic effects in various cell lines through the formation of adducts with cellular proteins, leading to apoptosis or necrosis.

- Antimicrobial Activity : Some studies suggest that isocyanates possess antimicrobial properties, potentially making them useful in developing antibacterial agents.

Case Studies and Experimental Data

- Cytotoxic Effects on Cancer Cells :

- Antimicrobial Properties :

- Toxicological Assessments :

Dosage and Exposure Considerations

The biological activity of this compound is dose-dependent:

- Low Doses : May exhibit minimal effects or serve as a signaling molecule.

- Moderate to High Doses : Associated with significant cytotoxicity and potential therapeutic effects in cancer treatment contexts.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₄H₇NO₂ | Cytotoxicity, Antimicrobial |

| Isocyanate (general) | Variable | Protein modification, toxicity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Isocyanato-2-methoxyethane, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves introducing an isocyanate group (-NCO) to a methoxyethane backbone. Key intermediates may include methoxy-substituted alcohols or amines. Reaction conditions such as temperature (e.g., controlled exothermic reactions) and stoichiometric ratios (e.g., excess phosgene or safer alternatives like triphosgene) are critical to minimize side reactions like oligomerization . Solvent choice (e.g., anhydrous dichloromethane) and catalysts (e.g., tertiary amines) can also enhance selectivity and yield. Purification via fractional distillation or chromatography is often required to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

- FTIR : The isocyanate group (-NCO) exhibits a strong absorption band near 2270 cm⁻¹, while methoxy (-OCH₃) groups show C-O stretching at ~1100 cm⁻¹.

- ¹H NMR : Methoxy protons appear as a singlet at ~3.3 ppm, and methylene protons adjacent to the isocyanate group resonate at 3.5–4.0 ppm.

- ¹³C NMR : The isocyanate carbon appears at ~120–130 ppm, distinct from carbonyl or ether carbons . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Advanced Research Questions

Q. What strategies mitigate unintended side reactions (e.g., hydrolysis or oligomerization) during the use of this compound in organic synthesis?

The high reactivity of the isocyanate group necessitates strict anhydrous conditions and inert atmospheres (e.g., nitrogen or argon). Stabilizers like radical inhibitors (e.g., BHT) can suppress oligomerization. For reactions with nucleophiles (e.g., amines), stoichiometric control and low temperatures (0–5°C) reduce competing hydrolysis. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps optimize reaction progress .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel polymerization systems?

Density Functional Theory (DFT) calculations can model the electronic structure of the isocyanate group, predicting its electrophilicity and regioselectivity in reactions. Parameters like Fukui indices identify reactive sites, while transition-state analysis evaluates activation barriers for crosslinking or cycloaddition reactions . Experimental validation via kinetic studies (e.g., Arrhenius plots) bridges computational and empirical data.

Q. How should researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Contradictions in stability data may arise from differences in storage protocols (e.g., exposure to moisture, light, or temperature fluctuations). Accelerated stability studies under controlled degradation conditions (e.g., 40°C/75% RH) can identify degradation pathways (e.g., hydrolysis to urea derivatives). Analytical methods like HPLC-MS or GC-MS quantify degradation products, while Arrhenius modeling extrapolates shelf-life under standard conditions .

Q. Methodological Considerations

Q. What experimental designs optimize the use of this compound in synthesizing biofunctional polymers?

Design-of-Experiments (DoE) approaches, such as factorial designs, can systematically vary parameters like monomer ratios, initiator concentrations, and curing temperatures. Response variables (e.g., glass transition temperature, tensile strength) are analyzed via ANOVA to identify significant factors. For biocompatibility testing, in-vitro assays (e.g., cytotoxicity with HEK-293 cells) ensure compliance with biomedical standards .

Q. How can researchers resolve conflicting data on the environmental toxicity of this compound degradation products?

Discrepancies may stem from varying test organisms (e.g., Daphnia magna vs. zebrafish) or exposure durations. Standardized OECD guidelines for acute/chronic toxicity testing should be followed. Metabolomic profiling (e.g., LC-QTOF-MS) identifies toxic intermediates, while quantitative structure-activity relationship (QSAR) models predict ecotoxicological risks .

属性

IUPAC Name |

1-isocyanato-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-3-2-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMHNKJWTRJTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559928 | |

| Record name | 1-Isocyanato-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42170-95-6 | |

| Record name | 1-Isocyanato-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。